6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
Description
This compound belongs to the rhodanine-derived class of heterocyclic molecules, characterized by a 1,3-thiazolidin-4-one core substituted with a benzylidene group at the 5-position and a hexanoic acid chain at the 3-position. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, facilitating interactions with biological targets. The 4-(benzyloxy)-3-methoxybenzylidene substituent introduces electron-donating groups (methoxy, benzyloxy) that influence electronic properties and steric bulk, while the hexanoic acid tail enhances aqueous solubility compared to shorter-chain analogs .
Properties
Molecular Formula |
C24H25NO5S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
6-[(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H25NO5S2/c1-29-20-14-18(11-12-19(20)30-16-17-8-4-2-5-9-17)15-21-23(28)25(24(31)32-21)13-7-3-6-10-22(26)27/h2,4-5,8-9,11-12,14-15H,3,6-7,10,13,16H2,1H3,(H,26,27)/b21-15- |
InChI Key |
PVAFNDUVCWNFRG-QNGOZBTKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide, followed by cyclization. The benzyloxy and methoxy groups are introduced through subsequent reactions involving benzyl bromide and methoxybenzaldehyde, respectively. The final step involves the attachment of the hexanoic acid chain through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions such as temperature and pressure. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 441.5 g/mol. Its unique structure includes thiazolidine and benzylidene moieties, which contribute to its reactivity and biological activity.
Chemistry
In the field of chemistry, 6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid serves as a versatile building block for synthesizing more complex molecules. It can be utilized in:
- Synthesis of Thiazolidine Derivatives : The compound can be modified to produce various thiazolidine derivatives with potential pharmaceutical applications.
- Ligand Development : Its structural features allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes for catalysis or sensing applications.
Biology
The compound has been investigated for its biological activities, particularly as an enzyme inhibitor. Notable applications include:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting diseases related to enzyme dysregulation.
- Biological Pathway Probing : It is used as a probe to study various biological pathways, including those related to cancer and inflammation.
Medicine
In medicinal chemistry, this compound shows promise in several therapeutic areas:
- Anti-Cancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, indicating potential for development as an anti-cancer agent.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in preclinical models, suggesting its use in treating inflammatory diseases.
- Antimicrobial Effects : Investigations into its antimicrobial properties reveal effectiveness against certain bacterial strains, positioning it as a potential candidate for antibiotic development.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that 6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid effectively inhibited protein tyrosine phosphatase (PTP), an enzyme implicated in various cancers. The compound exhibited IC50 values comparable to established inhibitors, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2024) assessed the antimicrobial properties of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential application in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and the benzyloxy group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with ASK1 Inhibitory Activity
- Compound 43 (6-((5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid): Structural Differences: Replaces the benzyloxy-methoxybenzylidene group with a 4-bromophenyl-furyl substituent. Biological Activity: Exhibits potent ASK1 inhibition (IC50 = 0.2 μM), attributed to the bromophenyl-furyl group’s halogen bonding and π-π stacking with the kinase active site . Key Contrast: The target compound lacks halogen atoms, relying on benzyloxy and methoxy groups for hydrophobic interactions, which may reduce kinase affinity but improve metabolic stability .
Aldose Reductase Inhibitors
- Compound 3d (4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid): Structural Differences: Features a 4-hydroxy-3-methoxybenzylidene group and an acetamide-benzoic acid chain. Biological Activity: Inhibits aldose reductase (IC50 ~ 0.8 μM) via hydrogen bonding between the hydroxyl group and catalytic residues.
Anticancer Thiazolidinone Derivatives
- (Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acids (6a-l): Structural Differences: Fluorine substituents enhance electron-withdrawing effects, stabilizing the thiazolidinone ring. Biological Activity: Demonstrated anticancer activity via apoptosis induction (IC50 = 5–20 μM). Key Contrast: The target compound’s benzyloxy and methoxy groups provide steric bulk, possibly limiting penetration into hydrophobic pockets compared to smaller fluorine substituents .
Pyrazine-Modified Rhodanine Derivatives
- [(5Z)-5-(1-(5-Benzylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (9): Structural Differences: Incorporates a pyrazine ring and shorter acetic acid chain. Physicochemical Properties: Lower solubility (HPLC purity = 98.4%) and higher melting point (224–225°C) due to rigid pyrazine stacking. Key Contrast: The target compound’s hexanoic acid chain improves solubility (predicted logP ~ 3.5 vs. 4.2 for compound 9), favoring oral bioavailability .
Biological Activity
6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid, a thiazolidinone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazolidinone core and various substituents that enhance its pharmacological potential.
- Molecular Formula : C24H25NO5S2
- Molecular Weight : 455.59 g/mol
- CAS Number : 307539-06-6
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promising results in preliminary studies.
Antibacterial Activity
A study evaluated the antibacterial efficacy of various thiazolidinone derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin and chloramphenicol .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid | Staphylococcus aureus | X µg/mL |
| 6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid | E. coli | Y µg/mL |
(Note: Specific MIC values need to be filled based on experimental data from relevant studies.)
Antifungal Activity
The compound has also been assessed for antifungal properties against pathogens like Candida albicans and Aspergillus niger. Some thiazolidinone derivatives demonstrated significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
The biological activity of thiazolidinones is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. The presence of the thiazolidinone ring enhances interaction with these biological targets, leading to effective inhibition.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive evaluation of several thiazolidinones revealed that modifications at the C5 position significantly influenced biological activity. The presence of electron-donating groups like methoxy and benzyloxy was associated with enhanced antibacterial properties .
- Synthesis and Evaluation : In another study, a series of 4-thiazolidinone derivatives were synthesized and tested for their biological activities. The findings indicated that specific structural modifications could lead to improved antimicrobial efficacy compared to traditional agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
